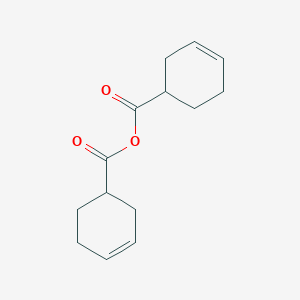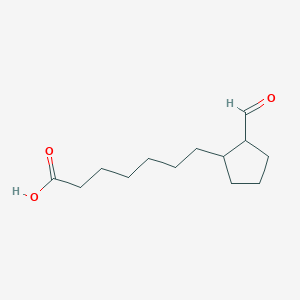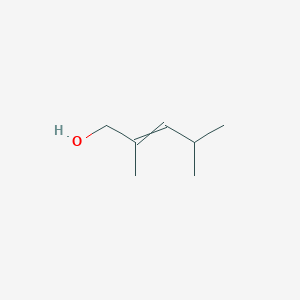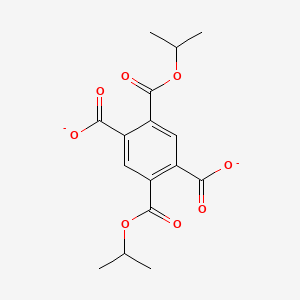
1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis(1-methylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis(1-methylethyl) ester is a chemical compound with the molecular formula C16H18O8. This compound is derived from 1,2,4,5-benzenetetracarboxylic acid, also known as pyromellitic acid, by esterification with isopropanol. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-benzenetetracarboxylic acid, 1,4-bis(1-methylethyl) ester typically involves the esterification of 1,2,4,5-benzenetetracarboxylic acid with isopropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis(1-methylethyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 1,2,4,5-benzenetetracarboxylic acid and isopropanol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with other alcohols to form different esters.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: 1,2,4,5-Benzenetetracarboxylic acid and isopropanol.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Corresponding carboxylic acids.
Applications De Recherche Scientifique
1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis(1-methylethyl) ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: Employed in the preparation of supramolecular hydrogels for biological applications.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance polymers and resins.
Mécanisme D'action
The mechanism of action of 1,2,4,5-benzenetetracarboxylic acid, 1,4-bis(1-methylethyl) ester involves its ability to form stable complexes with metal ions and other molecules. This property is exploited in the synthesis of metal-organic frameworks and coordination polymers. The ester groups facilitate interactions with various molecular targets, leading to the formation of stable structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,5-Benzenetetracarboxylic acid:
1,2,4,5-Benzenetetracarboxylic dianhydride: An anhydride form of the parent compound.
1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis(2-((2-methyl-1-oxo-2-propenyl)oxy)-1-(((2-methyl-1-oxo-2-propenyl)oxy)methyl)ethyl) ester: A similar ester with different substituents.
Uniqueness
1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis(1-methylethyl) ester is unique due to its specific ester groups, which provide distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable complexes and its versatility in various chemical reactions make it valuable in scientific research and industrial applications.
Propriétés
Numéro CAS |
47358-57-6 |
|---|---|
Formule moléculaire |
C16H16O8-2 |
Poids moléculaire |
336.29 g/mol |
Nom IUPAC |
2,5-bis(propan-2-yloxycarbonyl)terephthalate |
InChI |
InChI=1S/C16H18O8/c1-7(2)23-15(21)11-5-10(14(19)20)12(6-9(11)13(17)18)16(22)24-8(3)4/h5-8H,1-4H3,(H,17,18)(H,19,20)/p-2 |
Clé InChI |
KCHZVYYOTXUBER-UHFFFAOYSA-L |
SMILES canonique |
CC(C)OC(=O)C1=CC(=C(C=C1C(=O)[O-])C(=O)OC(C)C)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole](/img/structure/B14669846.png)
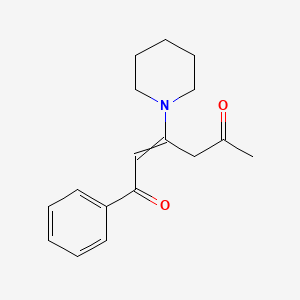
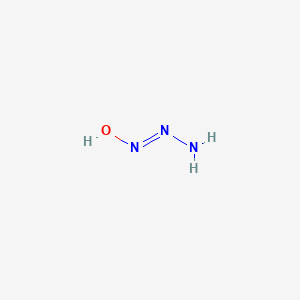
![6H-Pyrimido[5,4-B]azepine](/img/structure/B14669862.png)
![Ethyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate](/img/structure/B14669875.png)

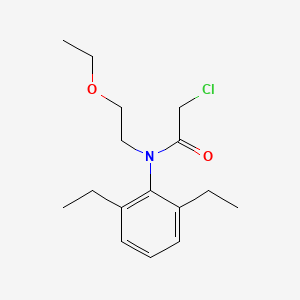
![2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol](/img/structure/B14669889.png)
